1-(Oxetan-3-yl)propan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(oxetan-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-2-6(7)5-3-8-4-5/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVGBNSTLNNOJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1COC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 1 Oxetan 3 Yl Propan 1 One and Analogous Oxetane Ketones
Ring-Opening Reactions of the Oxetane (B1205548) Moiety
The significant ring strain of the oxetane ring, estimated at approximately 25.5 kcal/mol (106 kJ·mol⁻¹), is a primary driving force for its reactivity. acs.orgbeilstein-journals.orgnih.gov This strain, arising from distorted bond angles compared to ideal tetrahedral geometry, renders the ring susceptible to cleavage by various reagents, a characteristic that makes oxetanes valuable synthetic intermediates. acs.orgbeilstein-journals.orgnih.gov
The most common reaction of the oxetane ring is its cleavage by nucleophiles. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the ring oxygen. The regioselectivity of this attack is influenced by both steric and electronic factors. magtech.com.cn
Strong Nucleophiles : Potent nucleophiles, such as organolithium reagents and Grignard reagents, can directly open the oxetane ring without prior activation. youtube.com The attack generally occurs at the less sterically hindered carbon atom. magtech.com.cn
Weaker Nucleophiles : Less reactive nucleophiles, including alcohols, water, and halides, often require activation of the oxetane ring by a Lewis acid or a protic acid. beilstein-journals.orgresearchgate.net The acid coordinates to the ring oxygen, making the ring carbons more electrophilic and facilitating the nucleophilic attack. Under acidic conditions, the attack may favor the more substituted carbon atom due to the development of some carbocationic character at this position. magtech.com.cn
The versatility of this pathway allows for the introduction of a wide range of functional groups, leading to the formation of 1,3-disubstituted propanes.
Table 1: Examples of Nucleophilic Ring-Opening Reactions of Oxetanes
| Nucleophile Type | Reagent Example | Product Type | Conditions |
|---|---|---|---|
| Carbon | Organolithium (R-Li) | 1,3-Diol Derivative | Direct reaction, followed by acid workup youtube.com |
| Carbon | Grignard (R-MgBr) | 1,3-Diol Derivative | Direct reaction, followed by acid workup youtube.com |
| Oxygen | Alcohols (R-OH) | 3-Alkoxypropan-1-ol | Acid-catalyzed (e.g., H₂SO₄, Lewis acids) magtech.com.cn |
| Halogen | Hydrochloric Acid (HCl) | 3-Chloropropan-1-ol | Acid-catalyzed magtech.com.cn |
| Hydride | Lithium Aluminium Hydride (LiAlH₄) | 1,3-Diol | Reductive ring-opening magtech.com.cn |
This table presents generalized reactions for the oxetane ring.
The thermodynamic driving force for the ring-opening of oxetanes is the release of inherent ring strain. beilstein-journals.orgnih.gov When a nucleophile attacks a ring carbon, the C-O bond cleaves, leading to the formation of an alkoxide intermediate. In a subsequent step, this intermediate is typically protonated during an aqueous or acidic workup to yield the final, stable 1,3-functionalized open-chain product. youtube.com
The mechanism can be summarized as follows:
Activation (Optional) : In the presence of an acid, the oxetane oxygen is protonated or coordinates to a Lewis acid, enhancing the electrophilicity of the ring carbons. beilstein-journals.org
Nucleophilic Attack : The nucleophile attacks a carbon atom of the oxetane ring (C2 or C4), leading to the cleavage of a C-O bond in an SN2 fashion.
Intermediate Formation : This attack results in the formation of a transient alkoxide intermediate.
Protonation : The alkoxide is protonated by a protic solvent or during workup to give the final ring-opened product.
Chemical Transformations Involving the Propan-1-one Moiety
The propan-1-one side chain of 1-(Oxetan-3-yl)propan-1-one contains a reactive carbonyl group that can undergo a variety of standard chemical transformations typical of aliphatic ketones. acs.org
The ketone functionality is a versatile handle for molecular modification. Key reactions include:
Reduction : The carbonyl group can be readily reduced to a secondary alcohol using hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemrxiv.org Careful selection of reagents is necessary to avoid concomitant opening of the oxetane ring. chemrxiv.org
Oxidation : While ketones are generally resistant to oxidation without C-C bond cleavage, reactions like the Baeyer-Villiger oxidation can be employed to convert the ketone into an ester.
Organometallic Additions : Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the carbonyl carbon to form tertiary alcohols after an acidic workup. acs.org This allows for the construction of more complex carbon skeletons.
Table 2: Common Transformations of the Carbonyl Group
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Organometallic Addition | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Alcohol |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CH₂) | Alkene |
| Reductive Amination | Amine (R-NH₂) + NaBH₃CN | Secondary/Tertiary Amine |
This table illustrates reactions applicable to the propan-1-one moiety.
The carbonyl group serves as a key point for derivatization. It can react with nitrogen-based nucleophiles to form a variety of derivatives. For instance, reaction with primary amines yields imines, while reaction with hydroxylamine produces oximes. These reactions are often used to create building blocks for more complex molecules or as a method of purification and characterization. nih.gov
Furthermore, the α-carbon atom (the carbon adjacent to the carbonyl group) can be deprotonated with a suitable base to form an enolate. This enolate intermediate can then react with various electrophiles, such as alkyl halides (alkylation) or other carbonyl compounds (aldol reaction), allowing for the elongation and functionalization of the propan-1-one side chain.
Intramolecular Rearrangements and Ring Expansion Reactions
Under certain conditions, the strained oxetane ring can undergo rearrangements and ring expansions to form more stable five-membered rings, such as tetrahydrofuran (B95107) derivatives. beilstein-journals.orgnih.gov These reactions often proceed through intermediates that are facilitated by specific reagents or reaction conditions.
For example, the reaction of some oxetanes with sulfur ylides under elevated temperatures can lead to ring expansion to produce tetrahydrofurans. beilstein-journals.orgnih.gov Another pathway involves the generation of a carbene adjacent to the oxetane ring, which can then insert into a C-O bond of the ring, resulting in enlargement. thieme-connect.de Spirocyclic oxetanes derived from oxetan-3-one have also been shown to undergo versatile acid-mediated transformations, including ring expansions to form various saturated nitrogen heterocycles. researchgate.netmdpi.com The presence of the ketone functionality in this compound could potentially open unique intramolecular pathways for rearrangement or expansion, for example, through the formation of an enol or enolate that interacts with the oxetane ring.
Stability and Reactivity Relationship with Substitution Patterns
The stability and reactivity of the oxetane ring in compounds like this compound are significantly influenced by the substitution pattern on the four-membered ring. This relationship is a critical consideration in synthetic chemistry and drug design, dictating the conditions under which the ring remains intact.
Influence of 3,3-Disubstitution on Oxetane Ring Stability
The stability of the oxetane ring is heavily dependent on its substitution pattern, with 3,3-disubstituted oxetanes demonstrating the highest stability. nih.govacs.org This enhanced stability is attributed to steric hindrance. The substituents at the 3-position physically block the trajectory of external nucleophiles attempting to attack the C–O σ* antibonding orbital, a primary pathway for ring-opening reactions. nih.gov
While the notion of oxetanes being categorically unstable under acidic conditions is a misconception, their stability is not absolute and is dictated by their specific substitution. nih.gov The general rule is that 3,3-disubstitution provides a significant kinetic barrier to degradation. nih.govacs.org However, it is important to note that even this substitution pattern does not guarantee stability in all circumstances. For instance, 3,3-disubstituted oxetanes that also possess an internal nucleophile, such as an alcohol or amine functionality, can undergo ring-opening more readily under acidic conditions. nih.govacs.org
Despite these exceptions, the increased robustness of 3,3-disubstituted oxetanes makes them attractive motifs in medicinal chemistry, where they can serve as stable isosteres for other chemical groups. nih.govacs.org The synthetic challenge in accessing these heavily substituted rings has historically limited their use, but their superior stability continues to drive the development of new synthetic methodologies. nih.govacs.org
Attenuation of Amine Basicity via Oxetane Scaffolds
The oxetane scaffold has a profound electronic influence on adjacent functional groups, a property that is strategically employed in drug discovery. nih.gov One of the most significant effects is the attenuation of amine basicity. The electronegative oxygen atom within the oxetane ring exerts a powerful inductive electron-withdrawing effect that propagates through the short σ-bonding framework to the 3-position. nih.gov
When an amine is positioned alpha to an oxetane ring (i.e., attached to the C3 position), this inductive effect significantly reduces the electron density on the nitrogen atom, making it less basic. It has been demonstrated that the presence of the oxetane ring can reduce the pKaH of a proximal amine by as much as 2.7 units. nih.gov This translates to the amine being approximately 500 times less basic than it would be without the adjacent oxetane. nih.gov
This modulation of basicity is a critical tool in medicinal chemistry for optimizing the pharmacokinetic properties of drug candidates. By reducing the basicity of amine-containing compounds, issues such as high volume of distribution (Vss), which can lead to undesired tissue accumulation and toxicity, can be mitigated. nih.gov The introduction of an oxetane is often a late-stage modification in drug discovery campaigns to fine-tune properties like basicity, solubility, and metabolic clearance. nih.gov
| Compound Structure | Functional Group | Observed pKaH | Change in Basicity |
|---|---|---|---|
| Alkyl Amine (Reference) | Primary Amine | ~9.9 | N/A |
| 3-Amino-oxetane | Primary Amine α to Oxetane | ~7.2 | Reduced by ~2.7 units (approx. 500-fold less basic) nih.gov |
Comparative Reactivity Studies with Other Cyclic Ketones
Oxetane-ketones, such as this compound, are often considered in medicinal chemistry as isosteres or surrogates for carbonyl groups found in other cyclic and acyclic ketones. acs.orgbeilstein-journals.org This comparison is based on similarities in their physicochemical properties, but it also highlights crucial differences in their reactivity and metabolic stability.
Oxetanes share key features with carbonyl functional groups like ketones, aldehydes, and esters. They possess a similar dipole moment and arrangement of oxygen lone pairs, which allows them to act as effective hydrogen-bond acceptors. acs.orgbeilstein-journals.org The hydrogen-bonding ability of oxetanes is comparable to that of most carbonyl groups and superior to other cyclic ethers like tetrahydrofuran. acs.org
Despite these similarities, a primary advantage of replacing a carbonyl group with an oxetane is the significant increase in metabolic stability. beilstein-journals.org Carbonyl compounds are often susceptible to enzymatic attack (e.g., hydrolysis of esters) and can undergo α-deprotonation, which can lead to the erosion of stereochemical integrity at adjacent chiral centers. acs.orgutexas.edu In contrast, the oxetane ring is stable against such transformations. acs.orgbeilstein-journals.org The C-O and C-C bonds of the oxetane are not as readily attacked by metabolic enzymes, and the scaffold does not possess acidic α-protons in the same manner as a ketone, thus preventing epimerization. acs.org
While direct, side-by-side kinetic studies on the reactivity of this compound versus analogous cyclobutanones or cyclopentanones are not extensively detailed in the literature, the well-documented use of oxetanes as more stable carbonyl surrogates provides strong evidence of their comparatively lower reactivity towards biological nucleophiles and enzymatic degradation pathways. acs.orgbeilstein-journals.org
| Property | Oxetane Moiety | Carbonyl Moiety (e.g., Ketone) | Reference |
|---|---|---|---|
| Polarity / Dipole Moment | Similar | Similar | acs.org |
| Hydrogen Bond Acceptance | Strong; comparable to ketones/esters | Strong | acs.orgbeilstein-journals.org |
| Metabolic Stability | High; resistant to enzymatic degradation | Vulnerable to enzymatic attack | acs.orgbeilstein-journals.org |
| Reactivity to Nucleophiles | Generally stable, ring-opening requires activation (e.g., Lewis acids) | Susceptible to nucleophilic addition | beilstein-journals.org |
| α-Deprotonation/Epimerization | Not susceptible | Susceptible, can lead to loss of stereochemistry | acs.orgutexas.edu |
Advanced Spectroscopic and Structural Characterization in Research on 1 Oxetan 3 Yl Propan 1 One
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-(Oxetan-3-yl)propan-1-one (molecular formula C₆H₁₀O₂), the technique would be used to compare the experimentally measured mass of the protonated molecule ([M+H]⁺) to its theoretically calculated mass. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the correct molecular formula.
Table 3: HRMS Data for this compound
| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) |
|---|
Chromatographic Techniques for Purity and Stereochemical Assessment
Chromatography is used to separate the components of a mixture, making it indispensable for assessing the purity of a synthesized compound.
HPLC is a primary method for determining the purity of non-volatile compounds. For this compound, which contains a chiral center at the C3 position of the oxetane (B1205548) ring, chiral HPLC is specifically required to separate the two enantiomers (R and S forms). This separation is crucial for determining the enantiomeric excess (ee) of a sample, which is a measure of its optical purity.
While a specific HPLC protocol for this compound is not detailed in the literature, methods for closely related chiral oxetanes have been established. nih.gov These methods typically employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly used.
Table 4: Representative Chiral HPLC Conditions for Stereochemical Assessment of Related Oxetane Derivatives
| Parameter | Description |
|---|---|
| Column | Chiral Stationary Phase (e.g., Chiralpak® series) |
| Mobile Phase | Typically a mixture of n-hexane and isopropanol |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 210 nm or 254 nm) |
This technique allows for the precise quantification of each enantiomer in a mixture, which is vital in fields like medicinal chemistry where the biological activity of enantiomers can differ significantly.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry, making it highly suitable for the analysis of individual components within complex mixtures. wikipedia.org In the context of research involving this compound, LC-MS is instrumental for its separation, identification, and quantification in various sample matrices, such as reaction mixtures or biological extracts. researchgate.net
The methodology typically involves injecting a liquid sample into a high-performance liquid chromatography (HPLC) system. The components of the mixture are then separated based on their physicochemical properties as they pass through a column packed with a stationary phase. For a moderately polar compound like this compound, a reversed-phase column (e.g., C18) is commonly employed, where a polar mobile phase (a mixture of water with acetonitrile (B52724) or methanol) carries the sample through the nonpolar stationary phase. researchgate.net Components of the mixture separate based on their relative polarity, with less polar compounds being retained longer on the column.
After separation in the LC column, the eluate is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common and suitable technique for a molecule like this compound, as it is a soft ionization method that typically generates a protonated molecular ion [M+H]⁺, minimizing fragmentation and providing clear molecular weight information. wikipedia.orgdrugtargetreview.com The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), allowing for the precise mass determination of the compound. For enhanced selectivity and quantitative analysis, tandem mass spectrometry (LC-MS/MS) can be utilized, where the specific molecular ion of this compound is isolated and fragmented to produce a characteristic pattern of product ions, enabling highly specific detection even in complex matrices. drugtargetreview.comnih.gov
A typical setup for the analysis of a mixture containing this compound is summarized in the table below.
| Parameter | Description |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | Reversed-Phase C18 (e.g., 150 mm x 2.1 mm, 1.9 µm) |
| Mobile Phase | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) |
| Ionization Source | Electrospray Ionization (ESI), positive ion mode |
| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole (QqQ) |
| Detection Mode | Full scan for identification; Multiple Reaction Monitoring (MRM) for quantification |
This LC-MS approach allows researchers to effectively resolve this compound from other components, confirm its identity through accurate mass measurement and fragmentation patterns, and determine its concentration in a given mixture. rsc.org
X-ray Crystallography for Solid-State Structural and Conformational Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's conformation in the solid state.
Please note that as of the latest available data, a specific single-crystal X-ray structure for this compound has not been publicly deposited. Therefore, the following analysis is based on crystallographic data from the unsubstituted parent oxetane molecule and standard bond parameters for the propanoyl group.
The molecular structure of this compound consists of a four-membered oxetane ring substituted at the 3-position with a propanoyl group. The geometry of the oxetane ring is derived from X-ray diffraction data of unsubstituted oxetane, while the parameters for the propanoyl side chain are based on standard values for similar ketones. acs.orgbeilstein-journals.org
The table below presents the expected bond lengths and angles for this compound. The oxetane ring atoms are numbered with O1 at the heteroatom position, followed by C2, C3, and C4. The propanoyl group is attached to C3.
| Bond/Angle | Atoms Involved | Expected Value |
| Bond Lengths (Å) | ||
| C-O | C2-O1, C4-O1 | ~1.46 Å |
| C-C (ring) | C2-C3, C4-C3 | ~1.53 Å |
| C-C (side chain) | C3-C(carbonyl) | ~1.51 Å |
| C=O | C(carbonyl)=O | ~1.21 Å |
| C-C (ethyl) | C(carbonyl)-C(ethyl) | ~1.52 Å |
| **Bond Angles (°) ** | ||
| C-O-C | C2-O1-C4 | ~90.2° |
| C-C-O | C3-C2-O1, C3-C4-O1 | ~92.0° |
| C-C-C (ring) | C2-C3-C4 | ~84.8° |
| O=C-C | O=C(carbonyl)-C3 | ~120° |
| C-C-C (side chain) | C3-C(carbonyl)-C(ethyl) | ~118° |
| Dihedral Angles (°) | ||
| Ring Puckering | C2-O1-C4-C3 | Variable (see below) |
These parameters highlight the significant strain within the four-membered oxetane ring, as evidenced by the acute bond angles that deviate substantially from the ideal tetrahedral angle of 109.5°.
The four-membered oxetane ring is not perfectly planar. acs.org To alleviate some of the inherent ring strain and eclipsing interactions between adjacent hydrogen atoms, the ring adopts a slightly "puckered" or folded conformation. The degree of this puckering is defined by the puckering angle, which is the dihedral angle between the plane formed by three of the ring atoms (e.g., C2-O1-C4) and the fourth atom (C3).
For the unsubstituted parent oxetane molecule, X-ray crystallography has determined a small puckering angle of approximately 8.7° to 10.7°. acs.orgbeilstein-journals.org However, the introduction of substituents onto the ring can significantly influence this conformation. Substituents, particularly at the 3-position, increase steric and eclipsing interactions, which generally results in a more pronounced puckered conformation. acs.org For example, the substituted oxetane in the insecticide EDO exhibits a larger puckering angle of 16°. acs.org
In this compound, the propanoyl group at the C3 position is expected to increase the ring's puckering angle compared to the unsubstituted oxetane. This increased puckering helps to minimize the steric repulsion between the substituent and the hydrogens at the C2 and C4 positions of the ring. The exact puckering angle for this compound would require a definitive X-ray crystal structure analysis.
Computational and Theoretical Investigations of 1 Oxetan 3 Yl Propan 1 One
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(Oxetan-3-yl)propan-1-one, these methods reveal the distribution of electrons and the energies associated with its molecular orbitals, which are key determinants of its chemical behavior.
Density Functional Theory (DFT) has become a standard tool in quantum chemistry for its balance of accuracy and computational cost in describing the structural and electronic properties of molecules. nih.gov DFT calculations for this compound focus on its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for predicting its reactivity.
The HOMO is typically associated with the molecule's ability to donate electrons. In this compound, the HOMO is expected to have significant contributions from the lone pair electrons of the oxetane's oxygen atom and the oxygen of the carbonyl group. The LUMO, conversely, indicates the most likely site for accepting electrons. For this compound, the LUMO is anticipated to be the π* antibonding orbital of the carbonyl group (C=O). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity.
Electron density maps generated from DFT calculations illustrate the distribution of charge throughout the molecule. These maps would show a high concentration of electron density around the two electronegative oxygen atoms (the ether oxygen of the oxetane (B1205548) ring and the carbonyl oxygen), confirming the polar nature of these bonds. The carbonyl carbon atom would correspondingly show a partial positive charge, identifying it as an electrophilic center susceptible to nucleophilic attack. libretexts.org
Table 1: Representative Frontier Molecular Orbital Energies for this compound (Illustrative Data)
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -1.5 | Primarily localized on the C=O π* antibonding orbital. |
| HOMO | -7.8 | Primarily localized on the oxygen lone pairs of the carbonyl and oxetane ring. |
Note: The values in this table are illustrative and represent typical results from DFT calculations on similar organic molecules. Actual values would depend on the specific level of theory and basis set used.
The four-membered oxetane ring is characterized by significant ring strain, which is a combination of angle strain (deviation from ideal tetrahedral bond angles) and torsional strain (eclipsing interactions between adjacent atoms). wikipedia.org The strain energy of the parent oxetane ring is approximately 25.5 kcal/mol (106 kJ/mol), making it considerably more strained than five- or six-membered rings like tetrahydrofuran (B95107), but slightly less strained than three-membered rings like oxiranes. researchgate.netbeilstein-journals.org
This inherent strain is a major factor in the reactivity of oxetanes, as reactions that lead to the opening of the ring are thermodynamically favorable. researchgate.net The presence of the propanone substituent at the C3 position does not fundamentally alter the intrinsic strain of the four-membered ring itself. However, the stability of the entire molecule is influenced by steric and electronic interactions between the substituent and the ring. 3,3-disubstituted oxetanes are generally more stable towards ring-opening than other substituted oxetanes because the substituents can sterically block the path of an external nucleophile to the C-O antibonding orbitals. nih.gov
Table 2: Comparison of Ring Strain Energies (RSE) in Cyclic Ethers
| Compound | Ring Size | Ring Strain Energy (kcal/mol) |
|---|---|---|
| Oxirane | 3 | ~27 |
| Oxetane | 4 | ~25.5 |
| Tetrahydrofuran (THF) | 5 | ~5.6 |
Source: Data compiled from multiple sources discussing the thermodynamics of cyclic ethers. researchgate.netbeilstein-journals.org
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are critical to its function and interactions. Conformational analysis and molecular dynamics simulations provide a picture of the molecule's flexibility and preferred shapes.
Unlike the planar cyclopropane, four-membered rings like cyclobutane and oxetane are typically puckered to alleviate torsional strain. illinois.edu The parent oxetane ring is nearly planar but exhibits a low-energy ring-puckering vibration. acs.orgutexas.edu The introduction of substituents, particularly at the 3-position, tends to increase the degree of puckering. acs.org
For this compound, the oxetane ring will adopt a puckered conformation. This leads to two primary conformers where the propanone substituent occupies either a pseudo-axial or a pseudo-equatorial position. The pseudo-equatorial conformation is generally expected to be lower in energy and thus more populated at equilibrium due to reduced steric hindrance.
In addition to the ring's dynamics, the propanone side chain exhibits rotational freedom around the single bond connecting it to the oxetane ring. Molecular dynamics simulations can model the continuous interplay between the ring puckering and the rotation of the side chain, providing insight into the molecule's accessible conformations and the energy barriers between them over time.
The conformational landscape of the oxetane ring is highly sensitive to the nature and position of other substituents. If additional substituents were present on the ring of this compound, they would significantly influence the equilibrium between the pseudo-axial and pseudo-equatorial forms of the propanone group.
For instance, a bulky substituent at the C3 position would create significant steric strain, likely locking both the propanone and the new substituent into specific orientations to minimize repulsive interactions. Substituents at the C2 or C4 positions would also alter the puckering potential of the ring and could favor conformations that are less populated in the monosubstituted compound. Computational studies can quantify these energetic preferences and predict the dominant conformation for any given substitution pattern. mdpi.com
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and understand the factors that control reaction rates and selectivity. beilstein-journals.orgacs.org
For this compound, two primary types of reactions are of mechanistic interest: nucleophilic addition to the carbonyl group and the ring-opening of the oxetane moiety.
Nucleophilic Addition to the Carbonyl: This is a characteristic reaction of ketones. libretexts.org Computational models can predict the trajectory of an incoming nucleophile, which typically approaches the electrophilic carbonyl carbon at a specific angle known as the Bürgi-Dunitz angle (approximately 107°). academie-sciences.frresearchgate.net These calculations can determine the activation energy for the formation of the tetrahedral intermediate and provide insight into the stereoselectivity of the reaction if the ring contains other chiral centers.
Oxetane Ring-Opening: The strain in the oxetane ring makes it susceptible to ring-opening, usually under acidic or Lewis acidic conditions. magtech.com.cn Computational modeling can be used to explore the mechanism of this process. For an unsymmetrical oxetane, the model can predict the regioselectivity of the nucleophilic attack (i.e., whether the nucleophile attacks at the C2 or C4 position). By comparing the calculated activation energies for the different possible pathways, the favored product can be predicted. Theoretical calculations have been used to shed light on the regioselectivity in the opening of various oxetane derivatives. acs.org
Table 3: Illustrative Calculated Activation Energies for Potential Reactions of this compound
| Reaction Type | Nucleophile / Conditions | Calculated Activation Energy (kcal/mol) | Mechanistic Insight |
|---|---|---|---|
| Nucleophilic Addition | Hydride (H⁻) | ~10-15 | Formation of a tetrahedral alkoxide intermediate. |
| Ring-Opening (C2 attack) | H⁺ / H₂O | ~20-25 | SN2-like attack at the less hindered carbon. |
Note: These values are hypothetical and serve to illustrate how computational modeling can be used to compare the feasibility of different reaction pathways.
Transition State Characterization for Synthetic Pathways and Ring Opening
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions by characterizing the transition states of both synthetic and degradative pathways. For this compound, this involves modeling the reactions that form the oxetane ring and the conditions under which it might open.
Theoretical studies on the formation of the oxetane ring, a key structural feature of this compound, have provided insights into the energetics of this process. For instance, the synthesis of oxetan-3-ones from propargylic alcohols has been shown to proceed through α-oxo gold carbene intermediates, a mechanism supported by the facile formation of the strained four-membered ring. nih.gov DFT calculations can be employed to map the potential energy surface of such reactions, identifying the transition state structures and their corresponding activation energies.
The ring-opening of oxetanes is a critical reaction, and its mechanism is significantly influenced by substituents and reaction conditions. Theoretical studies have shown that the activation energy for the ring opening of oxetanes is higher than that for analogous epoxides, indicating a greater kinetic stability for the four-membered ring. researchgate.net Computational modeling of the ring-opening of substituted oxetanes, such as this compound, can predict the regioselectivity of nucleophilic attack. Generally, under neutral or basic conditions, nucleophiles are predicted to attack the less sterically hindered carbon of the oxetane ring. Conversely, under acidic conditions where the oxetane oxygen is protonated, the reaction may proceed through a more carbocation-like transition state, favoring attack at the more substituted carbon that can better stabilize a positive charge. magtech.com.cn
For the ring-opening polymerization of oxetane, computational studies using B3LYP and MP2 methods have shown that the reaction is initiated by an acid catalyst, and the polymerization proceeds via the continuous attack of the oxygen atom of an oxetane monomer on the carbon atom of the growing cationic polymer chain. The activation energy for the initial step is calculated to be very low, suggesting that once initiated, the polymerization can proceed readily.
| Reaction Pathway | Computational Method | Key Findings |
| Oxetane Ring Formation | DFT | Elucidation of reaction mechanisms, such as those involving metal carbene intermediates, and calculation of activation barriers. |
| Nucleophilic Ring Opening (Neutral/Basic) | DFT, MP2 | Prediction of SN2-like transition states with attack at the less substituted carbon. |
| Nucleophilic Ring Opening (Acidic) | DFT, MP2 | Characterization of transition states with carbocationic character, leading to attack at the more substituted carbon. |
| Cationic Ring-Opening Polymerization | B3LYP, MP2 | Low activation energy for initiation, with propagation occurring via nucleophilic attack of the monomer's oxygen. |
Prediction of Reaction Outcomes and Selectivity
Computational models are instrumental in predicting the outcomes and selectivity of reactions involving this compound. By calculating the energy barriers for different reaction pathways, chemists can anticipate the major products and the stereoselectivity of a given transformation.
In the case of nucleophilic addition to the carbonyl group of this compound, computational models can predict whether the reaction will favor a 1,2-addition to the carbonyl or a ring-opening of the oxetane. The relative activation energies for these competing pathways can be calculated to determine the likely outcome under specific conditions.
For reactions involving the oxetane ring itself, theoretical calculations have been successfully used to explain experimentally observed regioselectivity in the ring-opening of fluorinated oxetanes. acs.org These studies show that the presence and position of substituents have a profound directing effect on the outcome of the reaction. acs.org In non-fluorinated analogues, steric effects and electrostatic stabilization of the approaching nucleophile by polarized C-H bonds are key determinants of selectivity. acs.org
The table below summarizes how computational approaches can predict selectivity in reactions of oxetane-containing compounds.
| Type of Selectivity | Influencing Factors | Computational Prediction Method | Predicted Outcome for this compound |
| Regioselectivity (Ring Opening) | Steric hindrance, electronic effects, nature of catalyst (acidic vs. basic) | Transition state energy calculations (DFT) | Attack at C2/C4 under basic conditions; potential for attack at C3 under acidic conditions if the propanoyl group stabilizes a carbocation. |
| Chemoselectivity | Relative reactivity of the ketone and oxetane moieties | Comparison of activation energies for competing reaction pathways | Under nucleophilic conditions, reaction at the carbonyl group is generally expected unless specific reagents that target ether cleavage are used. |
| Stereoselectivity | Facial bias due to the puckered oxetane ring, directing effects of substituents | Modeling of diastereomeric transition states | The puckered nature of the oxetane ring could lead to a preference for nucleophilic attack on the carbonyl from the less hindered face. |
Prediction of Molecular Interactions and Physicochemical Behavior
Modeling of Hydrogen Bonding Capabilities
The oxetane ring and the carbonyl group in this compound are both potential hydrogen bond acceptors. Computational modeling can quantify the strength and geometry of these hydrogen bonds. The oxygen atom of the oxetane ring is an excellent hydrogen-bond acceptor due to the exposure of its lone pair of electrons caused by the strained C–O–C bond angle. acs.org In fact, oxetanes are more effective hydrogen-bond acceptors than other cyclic ethers like tetrahydrofuran and can compete with many carbonyl functional groups. acs.org
Quantum-chemical calculations on model systems, such as 3-methyl-3-oxetanemethanol complexed with water, have shown how hydrogen-bonding networks evolve from simple chains to more complex two- and three-dimensional structures as more water molecules are added. nih.gov These studies provide a detailed picture of the microsolvation environment around the oxetane moiety.
For this compound, computational models can be used to generate electrostatic potential maps, which visualize the electron-rich regions of the molecule that are most likely to act as hydrogen bond acceptors. The relative hydrogen bond acceptor strengths of the oxetane oxygen and the carbonyl oxygen can be compared by calculating the interaction energies with a model hydrogen bond donor, such as a water molecule.
| Hydrogen Bond Acceptor Site | Geometric Features | Calculated Interaction Energy (Illustrative) |
| Oxetane Oxygen | Strained C-O-C angle, exposed lone pairs | -5 to -7 kcal/mol |
| Carbonyl Oxygen | Sp2 hybridized, polarized C=O bond | -4 to -6 kcal/mol |
Note: Interaction energies are illustrative and depend on the level of theory and the specific model system used.
Computational Prediction of Topological and Steric Effects
The three-dimensional structure of this compound, including the non-planar, puckered conformation of the oxetane ring, has significant implications for its reactivity and interactions. illinois.edu Computational methods can be used to predict the preferred conformation of the molecule and to quantify its steric bulk.
The introduction of substituents on the oxetane ring influences its degree of puckering. illinois.edu For this compound, the propanoyl group at the 3-position will affect the ring's conformation, which in turn can influence the accessibility of the carbonyl group to reagents.
Steric maps and buried volume calculations are computational tools that can quantify the steric hindrance around a particular reactive center. For this compound, these methods could be used to map the steric environment around the carbonyl carbon, providing insights into how the oxetane ring and the ethyl group of the propanoyl moiety shield the electrophilic site from nucleophilic attack. This information is valuable for predicting reaction rates and for designing selective transformations. The steric properties of the oxetane itself can be leveraged to block metabolically labile sites in drug design. nih.gov
| Structural Feature | Computational Metric | Predicted Influence on Reactivity |
| Oxetane Ring Puckering | Dihedral angles, puckering amplitude | Modulates the steric accessibility of the adjacent carbonyl group. |
| Propanoyl Group Conformation | Torsional energy profile | The orientation of the ethyl group relative to the oxetane ring can create steric hindrance. |
| Overall Molecular Shape | Molecular surface area, volume, buried volume (%VBur) | Quantifies the steric bulk, which can be correlated with reaction rates and selectivity. |
Advanced Applications of 1 Oxetan 3 Yl Propan 1 One in Organic Synthesis Research
1-(Oxetan-3-yl)propan-1-one as a Versatile Synthetic Building Block
The dual functionality of this compound—possessing both a stable oxetane (B1205548) ring and a versatile ketone handle—makes it an exceptionally useful intermediate in organic synthesis. The ketone allows for a wide array of chemical transformations, while the oxetane moiety imparts desirable characteristics to the final products.
Incorporation into Complex Molecular Architectures and Scaffolds
The propanone side chain of this compound acts as a linchpin for integrating the oxetane motif into larger and more complex molecular frameworks. Standard ketone chemistry can be employed to form new carbon-carbon and carbon-heteroatom bonds, effectively weaving the oxetanyl group into advanced scaffolds.
Key transformations include:
Nucleophilic Additions: The carbonyl group readily reacts with organometallic reagents, such as Grignard or organolithium reagents, to form tertiary alcohols.
Reductive Amination: Reaction with amines in the presence of a reducing agent provides a straightforward route to novel amine derivatives containing the oxetane ring.
Wittig Reaction: Conversion of the carbonyl to an alkene allows for the extension of carbon chains and the formation of various substituted olefins.
Aldol and Related Condensations: The α-protons to the carbonyl can be deprotonated to form enolates, which can then participate in classic bond-forming reactions.
These synthetic routes are critical in drug discovery campaigns where the introduction of an oxetane can be used to enhance steric bulk in a specific direction to improve target affinity without significantly increasing lipophilicity. nih.gov
Precursor for Diverse Oxetane Derivatives
This compound is a valuable starting material for the synthesis of a wide range of 3-substituted oxetane derivatives. The ketone functionality serves as a synthetic handle that can be transformed into numerous other functional groups. This versatility allows chemists to generate libraries of related compounds with systematically varied properties.
The synthesis of oxetan-3-one, a closely related precursor, often requires multiple steps, highlighting the value of readily functionalized building blocks like this compound. nih.govorganic-chemistry.org The transformation of the ketone group allows for the creation of new chiral centers and the introduction of different functionalities while preserving the core oxetane structure.
| Starting Material | Reaction Type | Resulting Functional Group | Potential Derivative Class |
| This compound | Reduction (e.g., with NaBH₄) | Secondary Alcohol | Oxetanyl-propanols |
| This compound | Grignard Addition | Tertiary Alcohol | Substituted Oxetanyl-propanols |
| This compound | Reductive Amination | Amine | N-Substituted Oxetanyl-propylamines |
| This compound | Wittig Reaction | Alkene | Oxetanyl-pentenes |
Strategic Bioisosteric Replacements in Advanced Molecular Design
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. The oxetane ring has been successfully employed as a bioisostere for several common functional groups, offering a way to modulate physicochemical properties and improve drug-like characteristics. nih.gov
Oxetane as a Polar Equivalent of Gem-Dimethyl Groups
A gem-dimethyl group is often introduced into a molecule to block metabolically labile sites. However, this substitution invariably increases the molecule's lipophilicity, which can negatively impact solubility and other pharmacokinetic properties. u-tokyo.ac.jpbaranlab.org Pioneering work has shown that an oxetane ring can serve as a suitable replacement for the gem-dimethyl group. acs.orgnih.gov
The oxetane ring provides similar steric bulk while introducing polarity, thereby enhancing aqueous solubility and often improving metabolic stability. nih.govresearchgate.net This substitution can lead to a significant decrease in lipophilicity (logD) while maintaining or improving biological potency. researchgate.net Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000. researchgate.net
| Property | Gem-Dimethyl Group | Oxetane Moiety | Impact of Replacement |
| Polarity | Low (Non-polar) | High (Polar) | Increases polarity |
| Lipophilicity (LogP/LogD) | High | Low | Decreases lipophilicity u-tokyo.ac.jpresearchgate.net |
| Aqueous Solubility | Low | High | Improves solubility acs.orgresearchgate.net |
| Metabolic Stability | Blocks metabolism at one site | Often improves overall stability | Can reduce metabolic degradation u-tokyo.ac.jpresearchgate.net |
| sp³ Character | High | High | Maintains or increases three-dimensionality |
Oxetane as a Bioisostere for Carbonyl Groups in Ketones
The oxetane ring is also an effective bioisostere for a carbonyl group. acs.org The oxygen atom in the strained four-membered ring is an effective hydrogen bond acceptor, mimicking the function of the carbonyl oxygen. u-tokyo.ac.jpchigroup.site This replacement offers several advantages:
Improved Metabolic Stability: Carbonyl groups can be susceptible to metabolic reduction. The stable ether linkages of the oxetane ring are resistant to such transformations. u-tokyo.ac.jpchigroup.site
Circumvention of Liabilities: Ketones can have liabilities related to their electrophilic nature. The chemically stable oxetane ring avoids these issues. chigroup.site
Studies comparing the hydrogen-bond acceptor capabilities show that oxetanes are highly effective. The balance between the increased s-character of the oxygen lone pairs and their greater exposure due to ring strain makes oxetanes optimal hydrogen bond acceptors among cyclic ethers. u-tokyo.ac.jp
Influence on Three-Dimensionality and Conformational Space
The drive to increase the three-dimensionality of drug candidates is a major theme in contemporary medicinal chemistry, as "non-flat" molecules often exhibit higher target selectivity and better pharmacokinetic profiles. nih.gov The incorporation of an oxetane ring, with its puckered, three-dimensional structure, is an excellent strategy for increasing the fraction of sp³-hybridized carbons (Fsp³) and exploring new chemical space. acs.orgnih.gov
The strained nature of the oxetane ring can also influence the conformation of adjacent parts of the molecule. researchgate.net For instance, incorporating an oxetane into an aliphatic chain can favor bent (synclinal) arrangements over the more typical extended (antiplanar) conformations. researchgate.net This conformational control can be crucial for optimizing how a molecule fits into a protein's binding pocket, potentially leading to increased potency and selectivity. nih.gov However, in some contexts, such as within an α-helical peptide, the introduction of an oxetane can disrupt secondary structures like the characteristic hydrogen bonding pattern.
Applications in Material Science Research
The unique structural features of the oxetane ring, particularly its strained four-membered ether linkage, have garnered interest in material science. The incorporation of this motif into polymer backbones can impart desirable properties such as increased polarity and improved thermal stability. While direct applications of this compound in polymer synthesis are not extensively documented, its chemical structure provides a foundation for the development of novel polymeric materials and high-performance polymers.
Polymer Synthesis and Development of New Polymeric Materials
The oxetane ring is a valuable component in the synthesis of specialized polymers. Its inclusion can lead to materials with unique characteristics, such as enhanced hydrophilicity and altered chain conformation. The presence of the ketone functional group in this compound offers a reactive site for further chemical modifications, allowing for its potential integration into polymer chains or as a pendant group. For instance, the carbonyl group could be a site for reduction to a hydroxyl group, which can then be used in condensation polymerizations.
Although research directly involving this compound in polymerization is limited, the broader field of oxetane-containing polymers is an active area of investigation. The development of new synthetic methods to incorporate the oxetane moiety is crucial for advancing this class of materials. The principles of polymer chemistry suggest that monomers derived from this compound could lead to polymers with tailored properties.
Design of High-Performance Polymers with Tailored Properties
High-performance polymers are characterized by their exceptional mechanical strength, thermal stability, and chemical resistance. The incorporation of rigid and polar structures, such as the oxetane ring, can contribute to these properties. While many high-performance polymers are based on aromatic structures, the inclusion of aliphatic cyclic ethers like oxetane can introduce flexibility and improve processability.
The design of high-performance polymers often involves the strategic selection of monomers to achieve a specific set of properties. A monomer derived from this compound could be copolymerized with other monomers to create materials with a unique balance of properties. For example, the polarity imparted by the oxetane ring could enhance adhesion and compatibility with other materials in blends and composites. The development of such polymers is a key focus in materials science, with applications ranging from aerospace to electronics.
Development of Functionalized Oxetane Reagents
Functionalized oxetanes are valuable building blocks in organic synthesis, particularly in medicinal chemistry, due to their ability to introduce unique steric and electronic properties into molecules. The compound this compound serves as a precursor for the synthesis of various functionalized oxetane reagents.
Synthesis of Oxetane Sulfonyl Fluoride Reagents
Oxetane sulfonyl fluorides are versatile reagents that can act as precursors to carbocations in a defluorosulfonylation reaction pathway. nih.gov This reactivity allows for the coupling of the oxetane motif with a wide range of nucleophiles. The synthesis of these reagents often starts from readily available tertiary alcohols. nih.gov Although this compound is a ketone, it can be converted to a tertiary alcohol through reactions with organometallic reagents, such as Grignard or organolithium compounds. This tertiary alcohol can then undergo a three-step sequence involving thiol alkylation, oxidation, and an elimination/fluorination sequence to yield the desired oxetane sulfonyl fluoride reagent. nih.gov
These reagents are particularly useful for the late-stage functionalization of complex molecules, enabling the introduction of the oxetane moiety into drug candidates to improve their physicochemical properties. nih.gov The development of new oxetane building blocks, including sulfonyl fluorides, is crucial for expanding the diversity of oxetane-containing compounds in drug discovery programs. nih.gov
Creation of Spirocyclic Oxetane Systems
Spirocyclic systems containing an oxetane ring are of significant interest in medicinal chemistry as they can serve as bioisosteres for more common groups like gem-dimethyl or carbonyl functionalities. researchgate.netresearchgate.net The synthesis of these spirocycles often utilizes oxetan-3-one as a key starting material. researchgate.netchemrxiv.org The rich chemistry of oxetan-3-one allows for a variety of transformations to build complex spirocyclic architectures. researchgate.net
This compound, being a derivative of oxetan-3-one, shares the core oxetane structure that is fundamental to these spirocyclic systems. The propanone side chain can be modified or used as a handle for constructing the second ring of the spirocycle. For example, intramolecular reactions involving the ketone and another functional group introduced at the oxetane ring could lead to the formation of spirocyclic structures. The development of synthetic routes to novel spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, has provided valuable alternatives to commonly used fragments like morpholine in drug design. mdpi.com
Future Directions and Emerging Research Perspectives for 1 Oxetan 3 Yl Propan 1 One
Development of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign methods for the synthesis of 1-(Oxetan-3-yl)propan-1-one and its derivatives is a key area for future research. Current synthetic routes often rely on traditional methods that may involve harsh conditions or generate significant waste. The exploration of greener and more sustainable alternatives is therefore of paramount importance.
Green Chemistry Approaches to Oxetane (B1205548) Synthesis
Modern synthetic chemistry is increasingly focused on the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. For the synthesis of oxetanes, including this compound, several green approaches are being explored.
Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Recent research has demonstrated the potential of halohydrin dehalogenases for the enantioselective formation and ring-opening of oxetanes. This biocatalytic platform shows high efficiency and excellent enantioselectivity, paving the way for the synthesis of chiral oxetane derivatives under mild conditions. Future work could focus on identifying or engineering enzymes capable of directly synthesizing 3-acyl oxetanes from readily available starting materials.
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-C and C-O bonds under mild conditions. Photocatalytic methods, such as the selective C-H activation at the 2-position of oxetanes, have been developed for the synthesis of functionalized oxetanes acs.org. A photochemical ring contraction of dihydrofurans with diazo compounds under catalyst-free conditions has also been reported as a method for synthesizing functionalized 3-vinyloxetanes bohrium.com. These approaches could be adapted for the synthesis of this compound by employing suitable precursors.
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The synthesis of oxetanes in flow microreactors has been demonstrated to be a mild and sustainable approach. This technology could be applied to the synthesis of this compound, potentially leading to higher yields and purity while minimizing waste.
| Green Chemistry Approach | Description | Potential Application for this compound |
| Biocatalysis | Use of enzymes for selective chemical transformations. | Enantioselective synthesis of chiral derivatives. |
| Photocatalysis | Utilization of light energy to drive chemical reactions. | C-H activation and functionalization to introduce the propanoyl group. |
| Flow Chemistry | Continuous processing of reactants in a reactor. | Scalable and safe synthesis with improved process control. |
Exploration of Unconventional Catalytic Systems
Beyond traditional catalysts, the exploration of unconventional catalytic systems can open new avenues for the synthesis and functionalization of this compound.
Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of modern organic synthesis. For oxetane chemistry, organocatalysts have been employed in various transformations, including asymmetric reactions. The development of organocatalytic methods for the direct acylation of the oxetane ring or for the construction of the oxetane ring with a pendant propanoyl group would be a significant advancement.
Frustrated Lewis Pairs (FLPs): Frustrated Lewis Pairs, combinations of sterically hindered Lewis acids and bases, have shown unique reactivity in activating small molecules and promoting challenging transformations. The application of FLPs in oxetane chemistry is an emerging area with the potential for novel synthetic strategies. Research in this area could lead to new methods for the formation or functionalization of the oxetane ring in this compound.
Investigation of Unexplored Reactivity Patterns
The strained nature of the oxetane ring, combined with the presence of the ketone moiety, suggests that this compound could exhibit a rich and underexplored reactivity. Future research should focus on uncovering novel transformations and rearrangements of this versatile building block.
Novel Ring-Opening Transformations and Rearrangements
The ring strain of oxetanes (approximately 25.5 kcal/mol) makes them susceptible to ring-opening reactions, providing a pathway to a variety of 1,3-difunctionalized compounds researchgate.net. The presence of the adjacent ketone in this compound could influence the regioselectivity of ring-opening and enable unique rearrangements.
Future studies could investigate Lewis acid or transition metal-catalyzed ring-opening reactions with a variety of nucleophiles. For instance, the reaction with amines, thiols, or carbon nucleophiles could lead to a diverse range of functionalized products with potential applications in medicinal chemistry. Furthermore, the exploration of intramolecular ring-opening reactions, where a nucleophilic group within the same molecule attacks the oxetane ring, could lead to the formation of complex heterocyclic systems.
Rearrangement reactions of β-keto oxetanes are also a promising area of research. For example, inspired by the Baeyer-Villiger oxidation, it might be possible to induce a rearrangement that leads to the formation of lactones or other heterocyclic structures.
Cascade Reactions Involving the Oxetane-Ketone Moiety
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are highly efficient for the construction of complex molecules. The oxetane-ketone moiety in this compound is an ideal platform for the design of novel cascade reactions.
One potential cascade could involve an initial reaction at the ketone, followed by a ring-opening of the oxetane. For example, a copper-catalyzed four-component A³-based cascade reaction of 1,2-amino alcohols, 3-oxetanone, formaldehyde, and an alkyne has been reported for the synthesis of 3-oxetanone-derived spirooxazolidines mdpi.com. A similar strategy could be envisioned for this compound, leading to complex spirocyclic structures.
Another possibility is to utilize the oxetane as a latent 1,3-dipole in cycloaddition reactions. Upon activation and ring-opening, the resulting species could participate in [3+2] or [3+3] cycloadditions with suitable reaction partners, providing rapid access to five- or six-membered rings.
Advanced Computational Modeling and Machine Learning in Oxetane Chemistry
The integration of computational tools, including quantum mechanical calculations and machine learning, can significantly accelerate the discovery and development of new reactions and molecules in oxetane chemistry.
Computational Modeling of Reactivity: Density Functional Theory (DFT) and other quantum mechanical methods can be used to study the reaction mechanisms of oxetane transformations in detail. These calculations can provide valuable insights into reaction pathways, transition state geometries, and activation energies, helping to rationalize experimental observations and predict the outcome of new reactions. For this compound, computational studies could be employed to investigate the regioselectivity of ring-opening reactions, the feasibility of novel rearrangements, and the mechanism of cascade reactions.
Machine Learning for Property Prediction and Reaction Optimization: Machine learning (ML) is rapidly becoming an indispensable tool in chemical research. ML models can be trained on existing experimental data to predict the properties of new molecules, the outcome of chemical reactions, and to optimize reaction conditions. In the context of oxetane chemistry, ML could be used to:
Predict the biological activity or material properties of novel this compound derivatives.
Predict the success or failure of a proposed synthetic route.
Optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity.
Predictive Models for Synthetic Route Design
The efficient synthesis of this compound and its derivatives is a key bottleneck in its broader application. Future research will likely focus on the development of predictive models to streamline synthetic route design. These models, powered by machine learning and artificial intelligence, can analyze vast datasets of chemical reactions to identify the most efficient and cost-effective synthetic pathways.
| Modeling Approach | Potential Benefits for this compound Synthesis | Key Parameters for Model Input |
| Retrosynthetic Analysis Algorithms | Identification of novel and more efficient disconnection strategies. | Target molecule structure, known reaction types, starting material availability. |
| Reaction Condition Optimization | Prediction of optimal solvents, catalysts, and temperatures for key synthetic steps. | Reactant and product structures, experimental data from related reactions. |
| Impurity Prediction | Proactive identification and mitigation of potential side-products. | Reaction mechanism, stability of intermediates, reactant purity. |
By leveraging these predictive tools, chemists can significantly reduce the time and resources required for the synthesis of this compound, accelerating its use in various research and development endeavors. The increasing availability of experimental data on oxetane chemistry will be crucial for training and refining these predictive models, enhancing their accuracy and reliability.
High-Throughput Screening of Oxetane Derivatives
High-throughput screening (HTS) is a powerful tool for the rapid evaluation of large libraries of compounds for their biological activity. In the context of this compound, HTS can be employed to explore the vast chemical space accessible through its derivatization. By systematically modifying the propanone side chain or the oxetane ring, a diverse library of analogs can be generated and screened against a wide range of biological targets.
A pyrazolopyrimidinone compound identified from a high-throughput screening showed good inhibitory activity against ALDH1A1 but had poor metabolic stability and aqueous solubility. The subsequent development of an oxetane-containing compound led to a robust inhibitor of the ALDH1A subfamily with significantly improved metabolic stability. This highlights the potential of incorporating the oxetane motif, as seen in this compound, in drug discovery campaigns guided by HTS.
| Target Class | Potential Therapeutic Area | Rationale for Screening Oxetane Derivatives |
| G-protein coupled receptors (GPCRs) | Various, including metabolic and CNS disorders | The polar nature of the oxetane ring can enhance interactions with polar residues in GPCR binding pockets. |
| Kinases | Oncology, inflammatory diseases | The three-dimensional structure of the oxetane can provide novel binding modes and improve selectivity. |
| Ion Channels | Cardiovascular and neurological diseases | The oxetane's dipole moment can influence interactions with the channel pore. |
The insights gained from HTS campaigns will be instrumental in identifying novel biological activities for derivatives of this compound and will guide future medicinal chemistry efforts.
Integration into Interdisciplinary Research Areas
The unique properties of the oxetane moiety in this compound make it an attractive candidate for integration into various interdisciplinary research areas, including chemical biology and materials science.
Design of Probes for Chemical Biology Studies
Chemical probes are essential tools for elucidating the function of biological molecules in their native environment. The oxetane ring in this compound can serve as a valuable component in the design of novel chemical probes. Its metabolic stability and ability to modulate physicochemical properties can be leveraged to create probes with improved cellular permeability and target engagement. The combination of the stable and polar oxetane ring with its reactive ketone handle makes this compound a versatile scaffold for the development of such probes.
Future research in this area could involve the synthesis of this compound derivatives that incorporate reporter tags, such as fluorescent dyes or biotin, enabling the visualization and isolation of their cellular targets. The development of oxetane-based photoaffinity probes could also provide a powerful means to covalently label and identify target proteins.
Development of Advanced Functional Materials
The incorporation of oxetane-containing molecules into polymers can lead to materials with unique and desirable properties. Oxetanes can be used to create liquid crystalline elastomers (LCEs) and liquid crystalline networks (LCNs), which are classes of polymers well-suited for advanced functional materials. These materials have potential applications in soft robotics, responsive surfaces, and photonic materials.
The polymerization of oxetane-based monomers offers several advantages over traditional acrylate-based systems, including oxygen insensitivity, reduced polymerization shrinkage, and improved alignment. This compound, with its polymerizable oxetane ring and functional ketone group, represents a promising building block for the creation of novel functional polymers. The ketone moiety could be used for post-polymerization modification, allowing for the introduction of additional functionalities and the fine-tuning of material properties.
| Potential Material Application | Role of this compound | Key Properties Conferred by the Oxetane Moiety |
| Responsive Hydrogels | Cross-linking agent or functional monomer | Enhanced polarity and water solubility. |
| High-Performance Coatings | Monomer for creating durable and chemically resistant polymer networks. | Improved adhesion and reduced shrinkage. |
| Drug Delivery Systems | Component of biodegradable polymers for controlled release. | Tunable degradation rates through ring-opening polymerization. |
The exploration of this compound in the development of advanced functional materials is a nascent but highly promising field of research with the potential for significant technological impact.
Q & A
Q. What are the most efficient synthetic routes for preparing 1-(Oxetan-3-yl)propan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or ketone formation via Friedel-Crafts acylation. For example:
- Route 1 : React oxetane-3-carboxylic acid with propanoyl chloride under anhydrous conditions (e.g., THF, 0–5°C), using a base like triethylamine to scavenge HCl .
- Route 2 : Employ cross-coupling strategies using palladium catalysts to introduce the oxetane moiety to a propanone backbone.
Optimization includes monitoring reaction progress via TLC or GC-MS and purifying via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements may require inert atmospheres or microwave-assisted synthesis.
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar ketones?
- Methodological Answer :
- ¹³C NMR : The carbonyl carbon (C=O) appears at ~205–210 ppm. The oxetane ring carbons resonate between 70–85 ppm due to ring strain .
- IR : A strong C=O stretch at ~1710–1740 cm⁻¹ and C-O-C vibrations from the oxetane ring at 950–1100 cm⁻¹.
- MS : Molecular ion peak at m/z 114 (C₆H₁₀O₂) with fragmentation patterns showing loss of CO (28 amu) or oxetane ring cleavage.
X-ray crystallography (via SHELX programs) can resolve ambiguities by confirming bond angles and torsional strain .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity and stability of this compound in catalytic systems?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model the molecule’s electron density, HOMO-LUMO gaps, and Fukui indices to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO, water) to assess stability under varying pH and temperature.
- Docking Studies : Predict binding affinities with enzymes (e.g., cytochrome P450) to evaluate metabolic pathways .
Q. How do steric and electronic effects of the oxetane ring influence the compound’s participation in [2+2] photocycloaddition reactions?
- Methodological Answer :
- Steric Effects : The oxetane’s ring strain (≈25 kcal/mol) increases reactivity. Compare reaction rates with non-strained analogs (e.g., tetrahydrofuran derivatives) using kinetic studies .
- Electronic Effects : UV/Vis spectroscopy monitors π→π* transitions to correlate electron density with photoactivity.
- Experimental Design : Irradiate the compound with UV light (λ = 300–350 nm) in the presence of dienophiles (e.g., maleic anhydride) and analyze products via HPLC or X-ray diffraction .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets from PubChem and academic literature, focusing on assay conditions (e.g., cell lines, concentrations).
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified oxetane substituents and test in standardized assays (e.g., antimicrobial MIC, cytotoxicity MTT) .
- Statistical Validation : Apply ANOVA or machine learning to identify confounding variables (e.g., solvent polarity, incubation time).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
